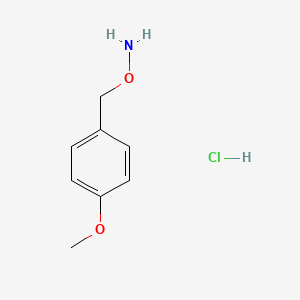

O-(4-Methoxybenzyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(4-methoxyphenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-8-4-2-7(3-5-8)6-11-9;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEZQYZJFCIQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236504 | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-33-5 | |

| Record name | Hydroxylamine, O-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: O-(4-Methoxybenzyl)hydroxylamine Hydrochloride for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical properties, experimental protocols, and a key application of O-(4-Methoxybenzyl)hydroxylamine hydrochloride, a vital reagent for researchers, scientists, and professionals in drug development. This document is intended to serve as a comprehensive resource, offering detailed data and procedural insights.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound. It is widely utilized in organic synthesis as a protecting group for aldehydes and ketones and as a key intermediate in the development of pharmacologically active molecules.

Quantitative Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 189.64 g/mol | [1][3] |

| Melting Point | 209-211 °C | [1] |

| Boiling Point | 286.5 °C at 760 mmHg | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in water and alcohol | [4] |

| Purity | Typically ≥97% | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is placed on a clean, dry surface. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The capillary tube is inserted into the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (209-211 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation. The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure sample, this range should be narrow.

Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of this compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Selection of solvents (e.g., water, ethanol, methanol)

Procedure:

-

Sample Addition: Approximately 10-20 mg of this compound is placed into a clean, dry test tube.

-

Solvent Addition: About 1 mL of the chosen solvent is added to the test tube.

-

Mixing: The mixture is agitated vigorously for 30-60 seconds using a vortex mixer or by flicking the test tube.

-

Observation: The sample is observed to determine if it has completely dissolved. If the solid dissolves completely, it is deemed "soluble." If some solid remains, it is "partially soluble," and if no significant amount of solid dissolves, it is "insoluble." The process can be repeated with gentle heating to observe any change in solubility, which should be noted.

Application in Drug Discovery: Synthesis of an IDO1 Inhibitor

This compound is a precursor in the synthesis of O-alkylhydroxylamines, which have been identified as potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a key target in cancer immunotherapy. The following workflow illustrates the synthesis of O-(4-Methoxybenzyl)hydroxylamine from its corresponding alcohol and its subsequent conceptual use.

Caption: Synthetic pathway and application workflow of O-(4-Methoxybenzyl)hydroxylamine HCl.

The diagram above illustrates the two-step synthesis of O-(4-Methoxybenzyl)hydroxylamine from 4-methoxybenzyl alcohol via a Mitsunobu reaction followed by deprotection. The resulting free base is then converted to its hydrochloride salt for improved stability and handling. This compound can then be utilized in biological assays to test its efficacy as an inhibitor of the IDO1 enzyme, a critical process in the development of new cancer therapies.[5]

References

- 1. yccskarad.com [yccskarad.com]

- 2. Biomimetic synthesis of the IDO inhibitors exiguamine A and B | UBC Chemistry [chem.ubc.ca]

- 3. nbinno.com [nbinno.com]

- 4. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: O-(4-Methoxybenzyl)hydroxylamine Hydrochloride Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for O-(4-Methoxybenzyl)hydroxylamine hydrochloride. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on its qualitative solubility, physico-chemical properties, and a detailed, standard experimental protocol for determining solubility.

Core Properties of this compound

This compound is a white crystalline powder used as a precursor in the synthesis of various compounds, including those in the pharmaceutical and dye industries[1][2]. Its role is significant in chemical synthesis, where understanding its solubility is crucial for reaction setup and purification processes.

Physico-chemical Data Summary

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 876-33-5 | [3] |

| Molecular Formula | C₈H₁₂ClNO₂ | [2] |

| Molecular Weight | 189.64 g/mol | [3][4] |

| Melting Point | 209-211°C | [2] |

| Boiling Point | 286.5°C at 760 mmHg | [2] |

| Appearance | White crystalline powder | [2] |

| Purity | Typically ≥97% | [5] |

Solubility Profile

Currently, there is no specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in various solvents available in the public domain. However, it is qualitatively described as being soluble in water and alcohol solvents[1][2]. As a hydrochloride salt of an amine, it is expected to exhibit good solubility in polar protic solvents.

Experimental Protocol for Solubility Determination

For researchers needing to determine the precise solubility of this compound for their specific applications, the equilibrium solubility (shake-flask) method is the recommended gold standard. The following protocol is a generalized procedure based on established methodologies for determining the solubility of amine hydrochlorides and other chemical compounds.

Objective

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Reagents

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO)

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the time to reach equilibrium experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the solute in the solution plateaus.

-

-

Sample Separation:

-

After equilibration, allow the suspension to settle. It is critical to separate the undissolved solid from the saturated solution.

-

Centrifuge the sample at a high speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant using a syringe filter that does not bind the compound to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

-

Replicates:

-

Perform the entire experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-Depth Technical Guide to O-(4-Methoxybenzyl)hydroxylamine hydrochloride (CAS: 876-33-5)

Introduction

O-(4-Methoxybenzyl)hydroxylamine hydrochloride, identified by the CAS number 876-33-5, is a specialized chemical compound utilized primarily as an intermediate and reagent in pharmaceutical and chemical research.[1][2] Its molecular structure, featuring a hydroxylamine group protected by a 4-methoxybenzyl (PMB) ether, makes it a valuable tool in organic synthesis. This guide provides a comprehensive overview of its properties, applications, synthesis, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The compound's utility extends from a stable protecting group for carbonyls to a key building block in the synthesis of complex pharmaceutical intermediates.[3][4]

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 876-33-5 | [1][5][6] |

| Molecular Formula | C₈H₁₂ClNO₂ | [5][6] |

| Molecular Weight | 189.64 g/mol | [1][5] |

| Appearance | White to off-white solid/crystalline powder | [1][7] |

| Melting Point | 209-211 °C | |

| Boiling Point | 286.5 °C at 760 mmHg | |

| IUPAC Name | O-[(4-methoxyphenyl)methyl]hydroxylamine;hydrochloride | [1] |

| Synonyms | p-Methoxybenzyloxyamine hydrochloride, 1-[(aminooxy)methyl]-4-methoxybenzene hydrochloride | [1] |

| SMILES | COC1=CC=C(C=C1)CON.Cl | [1] |

| InChI Key | DHEZQYZJFCIQQA-UHFFFAOYSA-N |[5] |

Table 2: Safety and Hazard Information

| Category | Codes and Statements | Reference |

|---|---|---|

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. | [1][8] |

| Storage | Store in a cool, dry place in a tightly closed container. Keep away from oxidizing agents. Recommended storage temperature: 2-8°C under an inert atmosphere. |[1] |

Applications in Research and Drug Development

The unique chemical structure of this compound lends itself to several critical applications in modern organic chemistry and medicinal research.

Protecting Group for Carbonyl Compounds

In multi-step organic synthesis, it is often necessary to protect reactive functional groups. This compound serves as an effective protecting group for aldehydes and ketones.[3][4] It reacts with the carbonyl group to form a stable oxime ether, which is resistant to a variety of reaction conditions. The 4-methoxybenzyl group can be cleaved under specific, often mild, conditions to regenerate the original carbonyl, making it a valuable tool for synthetic chemists.[3]

Caption: Workflow for carbonyl protection and deprotection.

Intermediate in Pharmaceutical Synthesis

This compound is widely employed as an intermediate in the synthesis of various pharmaceutical agents.[3][9] Its hydroxylamine moiety is a key functional group that can be incorporated into larger molecules to modulate their biological activity, solubility, or other pharmacokinetic properties. The ability to introduce an -O-N bond is crucial for creating novel molecular scaffolds in drug discovery.

Biological Activity: IDO1 Inhibition

Recent research has highlighted O-(4-Methoxybenzyl)hydroxylamine as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is a critical enzyme in the kynurenine pathway that catabolizes the essential amino acid tryptophan. In the context of oncology, tumor cells often overexpress IDO1, leading to tryptophan depletion in the tumor microenvironment. This suppresses the activity of tumor-infiltrating T-cells, allowing the cancer to evade the immune system. By inhibiting IDO1, this compound can help restore T-cell function and enhance anti-tumor immunity, making it a promising scaffold for the development of novel cancer immunotherapies.[3]

Caption: Inhibition of the IDO1 immunosuppressive pathway.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and application of this compound. These protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis via Reductive Amination

This protocol describes a common method for synthesizing the title compound from 4-methoxybenzaldehyde.[3]

Objective: To synthesize this compound.

Materials:

-

4-methoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium cyanoborohydride (NaBH₃CN) or a similar mild reducing agent

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) solution (e.g., 1M in diethyl ether)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and other standard glassware

Procedure:

-

Oxime Formation: Dissolve 4-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in methanol in a round-bottom flask. Add a base such as pyridine or sodium acetate (1.2 eq) to neutralize the HCl salt and facilitate the reaction. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS until the intermediate oxime is fully converted to the product.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated NaHCO₃ solution.

-

Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Salt Formation: Filter the drying agent and concentrate the organic solution in vacuo. Redissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Caption: General workflow for synthesis via reductive amination.

Protocol 2: General Procedure for Carbonyl Protection

Objective: To protect an aldehyde or ketone using this compound.

Materials:

-

Aldehyde or ketone substrate

-

This compound

-

Pyridine or another suitable base

-

Ethanol (EtOH) or Methanol (MeOH)

-

Standard laboratory glassware

Procedure:

-

Setup: To a solution of the carbonyl compound (1.0 eq) in ethanol, add this compound (1.1 eq) followed by pyridine (1.2 eq).

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) as needed.

-

Monitoring: Monitor the reaction's progress using TLC, checking for the disappearance of the starting carbonyl material. The reaction is typically complete within 2-12 hours.

-

Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude oxime ether can be purified further by column chromatography if necessary.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. O-(4-Methoxy-benzyl)-hydroxylamine hydrochloride [cymitquimica.com]

- 6. 876-33-5 | this compound - Capot Chemical [capotchem.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. nbinno.com [nbinno.com]

p-methoxybenzyl protecting group for carbonyls introduction

An In-depth Technical Guide on the Introduction of the p-Methoxybenzyl (PMB) Protecting Group for Carbonyls

For Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyl (PMB) group is a versatile and widely utilized protecting group for alcohols, thiols, and amines. Its application extends to the protection of carbonyl functionalities, primarily through the formation of PMB acetals. This guide provides a comprehensive overview of the introduction of the PMB protecting group for carbonyls, focusing on reaction mechanisms, experimental protocols, and relevant data.

Introduction to PMB Protection of Carbonyls

The protection of carbonyl groups is a critical strategy in multi-step organic synthesis to prevent undesired reactions. The p-methoxybenzyl group offers a stable and reliable option for this purpose. The most common method for protecting carbonyls with the PMB group is through the formation of a PMB acetal or ketal by reacting the carbonyl compound with p-methoxybenzyl alcohol in the presence of an acid catalyst.

The stability of the PMB group is a key advantage. It is generally stable to a wide range of reaction conditions, including those involving basic, nucleophilic, and organometallic reagents. However, it can be readily cleaved under specific oxidative or acidic conditions, allowing for selective deprotection in the presence of other protecting groups.

Reaction Mechanism and Pathways

The formation of a PMB acetal from a carbonyl compound proceeds through a series of equilibrium steps catalyzed by an acid. The general mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of p-methoxybenzyl alcohol. Subsequent dehydration and a second nucleophilic attack lead to the final acetal product.

Figure 1: General mechanism for the acid-catalyzed formation of a PMB acetal.

Catalytic Systems for PMB Acetal Formation

Several catalytic systems can be employed for the efficient formation of PMB acetals. The choice of catalyst often depends on the substrate, scale, and desired reaction conditions.

Commonly Used Catalysts:

-

Protic Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective but can be harsh for sensitive substrates.

-

Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and scandium(III) triflate (Sc(OTf)₃) can promote the reaction under milder conditions.

-

Solid-Supported Catalysts: Amberlyst-15 and other acidic resins offer advantages in terms of ease of work-up and catalyst recycling.

Experimental Protocols

Below are representative experimental protocols for the introduction of the PMB protecting group to a carbonyl compound.

General Procedure using p-Toluenesulfonic Acid (p-TsOH)

-

To a solution of the carbonyl compound (1.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane), add p-methoxybenzyl alcohol (2.2 equiv).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 equiv).

-

The reaction mixture is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 2: A typical experimental workflow for the protection of a carbonyl group as a PMB acetal.

Quantitative Data on PMB Acetal Formation

The efficiency of PMB acetal formation is influenced by the substrate, catalyst, solvent, and reaction temperature. The following table summarizes representative data from the literature.

| Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | p-TsOH | Toluene | Reflux | 4 | 95 | |

| Cyclohexanone | Sc(OTf)₃ | CH₂Cl₂ | rt | 2 | 92 | |

| Acetophenone | Amberlyst-15 | Toluene | Reflux | 6 | 88 | |

| 4-Nitrobenzaldehyde | TMSOTf | CH₂Cl₂ | 0 to rt | 1 | 98 | |

| Propiophenone | BF₃·OEt₂ | CH₂Cl₂ | rt | 3 | 90 |

Deprotection of PMB Acetals

The cleavage of PMB acetals to regenerate the carbonyl group is a crucial step in the synthetic sequence. Several methods are available for the deprotection of PMB acetals, offering a degree of orthogonality with other protecting groups.

Common Deprotection Methods:

-

Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and selective reagent for cleaving PMB ethers and acetals. This method is often preferred due to its mild conditions.

-

Acidic Hydrolysis: Treatment with strong acids such as trifluoroacetic acid (TFA) or aqueous HCl can effect deprotection, although this may not be suitable for acid-labile substrates.

-

Cerium(IV) Ammonium Nitrate (CAN): CAN is another powerful oxidizing agent that can be used for the cleavage of PMB groups.

Conclusion

The p-methoxybenzyl group serves as a robust and versatile protecting group for carbonyls. Its introduction via acid-catalyzed acetal formation is a reliable and high-yielding process. The stability of the PMB acetal to a variety of reaction conditions, coupled with the availability of mild and selective deprotection methods, makes it an invaluable tool in modern organic synthesis. The choice of catalytic system and reaction conditions can be tailored to the specific requirements of the substrate, ensuring broad applicability in complex synthetic endeavors.

Stability of O-(4-methoxybenzyl)hydroxylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential considerations for evaluating the stability of O-(4-methoxybenzyl)hydroxylamine hydrochloride. While specific public-domain data on the stability of this compound is limited, this document outlines a robust framework for conducting stability studies based on established principles of forced degradation and analysis of related chemical structures. It includes recommended experimental protocols for subjecting the compound to various stress conditions, proposed potential degradation pathways, and analytical methodology development. The guide is intended to equip researchers and drug development professionals with the necessary tools to design and execute a thorough stability assessment of this compound.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. A thorough understanding of its stability is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. Stability testing provides insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light, and informs recommendations for storage conditions and shelf-life.

Forced degradation studies are a crucial component of the drug development process, helping to identify likely degradation products and establish degradation pathways.[1][2][3] These studies are also instrumental in developing and validating stability-indicating analytical methods.[1][3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 876-33-5 | [4] |

| Molecular Formula | C₈H₁₂ClNO₂ | [5] |

| Molecular Weight | 189.64 g/mol | [4] |

| Appearance | Solid | [4][5] |

| Melting Point | 209-211°C | [4] |

| Boiling Point | 286.5°C at 760 mmHg | [4] |

| Storage Temperature | Room temperature or cool, dry place.[4][6] A related compound, O-benzylhydroxylamine hydrochloride, is stored at -20°C for long-term stability.[7][8] |

Proposed Forced Degradation Experimental Protocols

Forced degradation studies should be conducted on a single batch of this compound to identify potential degradants and degradation pathways.[2] The following protocols are proposed based on general guidelines for forced degradation studies.[1][3][9]

Table 2: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 N HCl and reflux at 60°C for 30 minutes. If no significant degradation is observed, increase the acid concentration and/or reflux time.[9] |

| Base Hydrolysis | Dissolve the compound in 0.1 N NaOH and reflux at 60°C for 30 minutes. If no significant degradation is observed, increase the base concentration and/or reflux time.[9] |

| Oxidative Degradation | Treat a solution of the compound with 1-3% hydrogen peroxide (H₂O₂) at room temperature for up to 7 days, or until about 20% degradation is achieved.[9] |

| Thermal Degradation | Expose the solid compound to dry heat at a temperature below its melting point (e.g., 60-80°C) for a specified period. |

| Photolytic Degradation | Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

A generalized workflow for conducting forced degradation studies is depicted in the following diagram.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The primary sites susceptible to degradation are the O-N bond, the benzylic C-O bond, and the methoxy group on the aromatic ring.

4.1. Hydrolysis

Under acidic or basic conditions, hydrolysis of the ether linkage may occur, although this is generally less facile than ester hydrolysis. A more likely hydrolytic pathway could involve cleavage of the O-N bond.

4.2. Oxidation

The hydroxylamine moiety is susceptible to oxidation.[1][9] Oxidation could lead to the formation of oximes or other related species. The benzylic position is also a potential site for oxidation.

4.3. Homolytic Cleavage

Alkoxyamines are known to undergo homolytic cleavage of the C-O bond, especially under thermal or photolytic stress, to form a nitroxide and an alkyl radical.[10] This represents a potential degradation pathway for this compound.

The following diagram illustrates some of the potential degradation pathways.

Caption: Potential Degradation Pathways.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

5.1. Method Development Strategy

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) should be evaluated. Gradient elution may be necessary to achieve adequate separation of all degradation products.

-

Wavelength Selection: The detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector can be used to monitor peak purity.

-

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The results of the stability studies should be summarized in a clear and concise manner. Table 3 provides a template for presenting the quantitative data from forced degradation studies.

Table 3: Template for Summarizing Forced Degradation Data

| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants | Major Degradant (Area %) | Mass Balance (%) |

| 0.1 N HCl, 60°C | |||||||

| 0.1 N NaOH, 60°C | |||||||

| 3% H₂O₂, RT | |||||||

| Thermal (80°C) | |||||||

| Photolytic |

Conclusion

While specific stability data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for conducting a thorough stability assessment. By following the proposed experimental protocols for forced degradation, developing a validated stability-indicating analytical method, and systematically investigating potential degradation pathways, researchers can generate the necessary data to ensure the quality and stability of this important chemical intermediate. The long-term stability of the related compound, O-benzylhydroxylamine hydrochloride, at -20°C suggests that this compound may also exhibit good stability under appropriate storage conditions.[7][8] However, empirical studies as outlined in this guide are essential for confirmation.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. rjptonline.org [rjptonline.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. O-(4-Methoxy-benzyl)-hydroxylamine hydrochloride [cymitquimica.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ijrpp.com [ijrpp.com]

- 10. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]

Spectral Data of O-(4-Methoxybenzyl)hydroxylamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectral data for O-(4-Methoxybenzyl)hydroxylamine hydrochloride (CAS No: 876-33-5), a chemical intermediate utilized in pharmaceutical and chemical synthesis.[1] Due to the limited availability of published experimental spectral data in primary scientific literature, this document summarizes general properties and predicted spectral information.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₁₂ClNO₂, is a white solid with a molecular weight of 189.64 g/mol .[2] It has a melting point range of 209-211 °C and a boiling point of 286.5 °C at 760 mmHg.[3][2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClNO₂ | |

| Molecular Weight | 189.64 g/mol | [2] |

| CAS Number | 876-33-5 | [4] |

| Appearance | Solid | [3] |

| Melting Point | 209-211 °C | [3][2] |

| Boiling Point | 286.5 °C (at 760 mmHg) | [3][2] |

Spectral Data (Predicted)

¹H NMR Spectroscopy

Experimental ¹H NMR data for the target compound is not available in the search results. For the related compound, O-Benzylhydroxylamine hydrochloride, a ¹H NMR spectrum is available, which could provide a basis for predicting the spectrum of the methoxy-substituted analogue.[5]

¹³C NMR Spectroscopy

Predicted ¹³C NMR data for related compounds such as (3-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 3-hydroxy-4-methoxybenzoate is available.[6] For O-(4-nitrobenzyl)hydroxylamine hydrochloride, ¹³C NMR spectral data is also referenced.[7] This information can be used to estimate the chemical shifts for the carbon atoms in this compound.

| Predicted ¹³C NMR Data for a Related Structure | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-O | ~159 |

| Aromatic C-H | ~130, ~114 |

| Aromatic C-C | ~128 |

| CH₂ | ~75 |

| OCH₃ | ~55 |

Note: This is a generalized prediction based on related structures and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

While specific experimental IR data for this compound is not found, the IR spectrum of hydroxylamine hydrochloride is available and shows characteristic peaks for N-H and O-H stretching and bending vibrations.[8] For the target molecule, one would expect to see additional peaks corresponding to the aromatic C-H stretching, C=C stretching of the benzene ring, and C-O stretching of the ether and the C-N bond.

| Expected IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3200-3400 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (ether) | 1000-1300 |

| C-N stretch | 1000-1250 |

Mass Spectrometry (MS)

Predicted mass-to-charge ratios for various adducts of the free base, O-[(4-methoxyphenyl)methyl]hydroxylamine, are available.[9] This information is crucial for identifying the compound in mass spectrometry experiments.

| Predicted Mass Spectrometry Data (for Free Base) | |

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

| [M+K]⁺ | 192.04214 |

| [M+NH₄]⁺ | 171.11280 |

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data of this compound are not explicitly available in the searched literature. Standard procedures for NMR, IR, and MS would be applicable.

General NMR Protocol: A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and analyzed using a high-field NMR spectrometer.

General IR Protocol: An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

General MS Protocol: Mass spectra would typically be acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the synthesis and spectral characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectral analysis of a chemical compound.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. This compound | 876-33-5 [sigmaaldrich.com]

- 3. This compound | 876-33-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. O-Benzylhydroxylamine hydrochloride(2687-43-6) 1H NMR spectrum [chemicalbook.com]

- 6. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]

- 7. O-(4-NITROBENZYL)HYDROXYLAMINE HYDROCHLORIDE(2086-26-2) 13C NMR spectrum [chemicalbook.com]

- 8. Hydroxylamine hydrochloride(5470-11-1) IR Spectrum [chemicalbook.com]

- 9. PubChemLite - O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride (C8H11NO2) [pubchemlite.lcsb.uni.lu]

The Methoxy Group: A Linchpin in the Functionality of O-(4-Methoxybenzyl)hydroxylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-(4-Methoxybenzyl)hydroxylamine is a pivotal reagent in modern organic synthesis and medicinal chemistry, primarily utilized for the protection of carbonyl groups and as a synthetic intermediate. The functionality of this molecule is profoundly influenced by the electronic properties of the para-methoxy group on the benzyl moiety. This whitepaper provides a comprehensive examination of the role of the methoxy group, detailing its electronic effects, impact on reactivity, and the practical applications that arise from these properties. Detailed experimental protocols for the installation and cleavage of the O-(4-methoxybenzyl) protecting group are provided, alongside quantitative data comparing its lability to analogous protecting groups.

Introduction: The Significance of the p-Methoxybenzyl (PMB) Moiety

In the multistep synthesis of complex organic molecules, such as pharmaceuticals and natural products, the temporary masking of reactive functional groups is a critical strategy. The p-methoxybenzyl (PMB) group, the core component of O-(4-Methoxybenzyl)hydroxylamine, is a widely employed protecting group for hydroxyl and amino functionalities.[1] Its utility stems from its stability under a range of reaction conditions and, more importantly, its facile and selective removal under specific, mild acidic or oxidative conditions. The key to this controlled lability lies in the electronic contribution of the methoxy group at the para position of the benzyl ring.

Electronic Effects of the Methoxy Group

The methoxy group exerts a dual electronic influence on the benzene ring: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I).

-

Resonance Effect (+R): The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the π-system of the benzene ring. This donation of electron density is most pronounced at the ortho and para positions.

-

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the benzene ring through the sigma bond framework.

Crucially, for substituents like the methoxy group, the resonance effect is generally more dominant than the inductive effect, leading to an overall electron-donating character, particularly at the para position.[2]

Diagram 1: Electronic Effects of the Methoxy Group

Caption: Dominant resonance donation from the methoxy group.

The Role of the Methoxy Group in Deprotection

The enhanced lability of the PMB group compared to the unsubstituted benzyl (Bn) group is a direct consequence of the methoxy group's ability to stabilize the key intermediate formed during cleavage: the benzylic carbocation.

Acid-Catalyzed Deprotection

Under acidic conditions, such as with trifluoroacetic acid (TFA), the ether oxygen of the PMB-protected hydroxylamine is protonated, creating a good leaving group. Departure of the hydroxylamine generates a p-methoxybenzyl carbocation. The electron-donating resonance effect of the methoxy group significantly stabilizes this carbocation, lowering the activation energy for its formation and thus accelerating the cleavage reaction.

Diagram 2: Mechanism of Acid-Catalyzed PMB Deprotection

Caption: Acid-catalyzed cleavage via a stabilized carbocation.

Oxidative Deprotection

Oxidative cleavage, commonly employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), proceeds through a different mechanism but still highlights the importance of the methoxy group. The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a radical cation, which is stabilized by the electron-donating methoxy group. Subsequent reaction with water leads to the release of the deprotected hydroxylamine.

Diagram 3: Mechanism of DDQ-Mediated PMB Deprotection

Caption: Oxidative cleavage initiated by single electron transfer.

Quantitative Comparison of Protecting Group Lability

The electronic effect of the para-methoxy group translates into a significant difference in the reaction conditions required for the cleavage of PMB ethers compared to unsubstituted benzyl (Bn) ethers. PMB ethers can be cleaved under much milder conditions, allowing for orthogonal deprotection strategies in complex syntheses.

| Protecting Group | Deprotection Method | Reagent(s) | Typical Conditions | Relative Reactivity | Yield (%) | Reference |

| PMB | Oxidative | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O, 0°C to rt, 1-4 h | High | >90 | [3] |

| Bn | Oxidative | DDQ | Generally stable under conditions for PMB cleavage | Low | Low to moderate | [3] |

| PMB | Acidic | TFA (10-50% in CH₂Cl₂) | 0°C to rt, 0.5-2 h | High | 68-98 | [4] |

| Bn | Acidic | TFA | Generally stable | Very Low | - | [5] |

| PMB | Acidic | Catalytic TfOH | CH₂Cl₂, rt, 5-15 min | Very High | 82-94 | [6] |

| Bn | Acidic | Catalytic TfOH | Stable | - | [6] |

Experimental Protocols

Synthesis of O-(4-Methoxybenzyl)hydroxylamine Hydrochloride

A detailed, high-yield synthesis of the title compound is crucial for its application. While various methods exist, a common route involves the reduction of 4-methoxybenzaldehyde oxime.

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde oxime

-

Anhydrous ammonium formate

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrochloric acid (25-30 wt%)

Procedure:

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde oxime in methanol, add 10% Pd/C catalyst.

-

To this suspension, add anhydrous ammonium formate as the reducing agent.

-

Stir the reaction mixture at 20-30°C for 2-3 hours under a normal atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

To the filtrate, add hydrochloric acid (25-30 wt%) to precipitate the hydrochloride salt.

-

Collect the precipitated product, 4-hydroxy-3-methoxybenzylamine hydrochloride, by filtration. This method has been reported to yield the product in over 90% purity.[7]

General Procedure for PMB Protection of an Alcohol

This protocol describes a typical Williamson ether synthesis for the installation of the PMB group.

Materials:

-

Alcohol substrate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

p-Methoxybenzyl chloride (PMB-Cl)

Procedure:

-

Dissolve the alcohol substrate in anhydrous DMF or THF.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride portion-wise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of p-methoxybenzyl chloride in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for DDQ-Mediated Deprotection of a PMB Ether

This protocol outlines the oxidative cleavage of a PMB ether.

Materials:

-

PMB-protected substrate

-

Dichloromethane (CH₂Cl₂)

-

Water

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).

-

Cool the solution to 0°C.

-

Add DDQ (1.1-1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to remove the p-methoxybenzaldehyde and reduced DDQ byproducts.[3]

General Procedure for TFA-Mediated Deprotection of a PMB Ether

This protocol describes the acid-catalyzed cleavage of a PMB ether.

Materials:

-

PMB-protected substrate

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

A scavenger (e.g., anisole or triisopropylsilane)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the PMB-protected substrate in anhydrous CH₂Cl₂.

-

Add a scavenger (3-5 equivalents) to trap the liberated p-methoxybenzyl cation.

-

Cool the solution to 0°C.

-

Add TFA (typically 10-50% v/v) dropwise.

-

Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC.

-

Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[4]

Diagram 4: General Experimental Workflow for PMB Protection and Deprotection

Caption: A typical sequence for using the PMB protecting group.

Conclusion

The para-methoxy group is the cornerstone of O-(4-Methoxybenzyl)hydroxylamine's utility in organic synthesis. Its powerful electron-donating resonance effect significantly stabilizes the benzylic carbocation intermediate formed during deprotection, rendering the PMB group readily cleavable under mild acidic or oxidative conditions. This feature allows for the selective deprotection of PMB-protected functional groups in the presence of less labile protecting groups like the unsubstituted benzyl ether, a critical advantage in the synthesis of complex molecules. The detailed protocols and comparative data presented in this whitepaper underscore the importance of understanding these fundamental electronic principles for the effective application of this versatile reagent in research and development.

References

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

O-(4-Methoxybenzyl)hydroxylamine: A Comprehensive Technical Guide on its Discovery and History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-(4-Methoxybenzyl)hydroxylamine, a versatile reagent and a key building block in medicinal chemistry, has a rich history rooted in the development of protective group strategies in organic synthesis. Its journey from a simple synthetic tool to a critical component in the development of novel therapeutics, particularly as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), highlights its significance in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of O-(4-Methoxybenzyl)hydroxylamine. It includes detailed experimental protocols for its preparation, a summary of its physicochemical and quantitative data, and a discussion of its evolving applications, with a focus on its role in targeting the IDO1 signaling pathway in cancer immunotherapy.

Introduction and Historical Context

The development of O-(4-Methoxybenzyl)hydroxylamine is intrinsically linked to the broader evolution of protective group chemistry in organic synthesis. The para-methoxybenzyl (PMB) group gained prominence as a reliable protecting group for various functionalities due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild acidic or oxidative conditions. This dual nature made it an invaluable tool for chemists in the intricate art of multi-step synthesis.

While the precise seminal publication detailing the very first synthesis of O-(4-Methoxybenzyl)hydroxylamine is not readily apparent in a singular, landmark paper, its emergence can be traced through the development of methodologies for the synthesis of O-alkylhydroxylamines. Historically, these compounds were prepared through the alkylation of hydroxylamine or its protected derivatives. The synthesis of O-(4-Methoxybenzyl)hydroxylamine likely arose as a logical extension of these methods, utilizing the readily available 4-methoxybenzyl chloride or alcohol as the starting material. Its initial applications were primarily as a protecting group for aldehydes and ketones, forming stable oxime ethers that could withstand various synthetic transformations before being cleaved to regenerate the carbonyl group.

More recently, the trajectory of O-(4-Methoxybenzyl)hydroxylamine has shifted dramatically towards medicinal chemistry and drug development. A significant breakthrough was the discovery of O-alkylhydroxylamines as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme implicated in tumor immune evasion. This discovery has positioned O-(4-Methoxybenzyl)hydroxylamine and its derivatives as promising scaffolds for the development of novel cancer immunotherapies.

Physicochemical Properties and Data Presentation

O-(4-Methoxybenzyl)hydroxylamine is typically available as a free base or, more commonly, as its hydrochloride salt, which offers enhanced stability and ease of handling.[1]

| Property | O-(4-Methoxybenzyl)hydroxylamine (Free Base) | O-(4-Methoxybenzyl)hydroxylamine Hydrochloride |

| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₂ClNO₂ |

| Molecular Weight | 153.18 g/mol | 189.64 g/mol |

| CAS Number | 21038-22-2 | 876-33-5 |

| Appearance | - | White crystalline powder |

| Melting Point | - | 157-158 °C[2] |

| Solubility | - | Soluble in water and alcohol |

Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes to O-(4-Methoxybenzyl)hydroxylamine have been developed, each with its own advantages. The most common methods are detailed below.

Synthesis via N-Alkylation of Protected Hydroxylamine (Mitsunobu Reaction)

This method involves the reaction of 4-methoxybenzyl alcohol with a protected hydroxylamine derivative, such as N-hydroxyphthalimide, under Mitsunobu conditions, followed by deprotection.

Experimental Protocol:

Step 1: Synthesis of N-(4-methoxybenzyloxy)phthalimide

-

To a solution of 4-methoxybenzyl alcohol (1 eq.) and N-hydroxyphthalimide (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added triphenylphosphine (1.5 eq.).

-

Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-(4-methoxybenzyloxy)phthalimide.

Step 2: Deprotection to yield O-(4-Methoxybenzyl)hydroxylamine

-

The N-(4-methoxybenzyloxy)phthalimide (1 eq.) is dissolved in ethanol or methanol.

-

Hydrazine hydrate (1.2 eq.) is added to the solution.

-

The mixture is stirred at room temperature for 2-4 hours, during which a white precipitate of phthalhydrazide forms.

-

The precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure. The residue can be further purified by distillation or crystallization to yield O-(4-Methoxybenzyl)hydroxylamine. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl in the same or a miscible solvent.

Workflow Diagram:

Caption: Workflow for the synthesis of O-(4-Methoxybenzyl)hydroxylamine via the Mitsunobu reaction.

Synthesis via Reductive Amination

This method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a reducing agent.[4]

Experimental Protocol:

-

To a solution of 4-methoxybenzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent such as methanol or ethanol, a mild acid catalyst (e.g., a few drops of acetic acid) may be added.

-

The mixture is stirred at room temperature for 1-2 hours to form the oxime intermediate.

-

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization to yield O-(4-Methoxybenzyl)hydroxylamine.

Workflow Diagram:

Caption: Workflow for the synthesis of O-(4-Methoxybenzyl)hydroxylamine via reductive amination.

Application in Drug Development: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

A pivotal application of O-(4-Methoxybenzyl)hydroxylamine and its analogs is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[5][6]

The IDO1 Signaling Pathway in Cancer

In the tumor microenvironment, the expression of IDO1 is often upregulated. This leads to the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites. These metabolites actively suppress the immune response by inducing T-cell apoptosis and promoting the differentiation of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.[7] This creates an immunosuppressive environment that allows cancer cells to evade detection and destruction by the immune system.

IDO1 Signaling Pathway Diagram:

Caption: The IDO1 signaling pathway leading to tumor immune evasion.

Mechanism of Inhibition by O-Alkylhydroxylamines

O-Alkylhydroxylamines, including O-(4-Methoxybenzyl)hydroxylamine, are proposed to act as mechanism-based inhibitors of IDO1.[5] The hydroxylamine moiety is believed to interact with the heme iron in the active site of the enzyme. This interaction can disrupt the catalytic cycle of IDO1, preventing the conversion of tryptophan to kynurenine. Structure-activity relationship (SAR) studies have shown that modifications to the benzyl ring, such as the introduction of the methoxy group, can influence the potency and selectivity of these inhibitors.[8]

Logical Diagram of IDO1 Inhibition:

Caption: Logical flow of IDO1 inhibition by O-(4-Methoxybenzyl)hydroxylamine.

Conclusion

O-(4-Methoxybenzyl)hydroxylamine has evolved from a reagent in the synthetic chemist's toolbox for protecting group strategies to a valuable lead compound in the quest for novel cancer immunotherapies. Its straightforward synthesis and the tunability of its structure make it an attractive scaffold for further optimization. The understanding of its role as an IDO1 inhibitor has opened new avenues for therapeutic intervention in oncology and potentially other diseases characterized by immune dysregulation. This technical guide has provided a historical perspective, detailed synthetic protocols, and an overview of the biological significance of O-(4-Methoxybenzyl)hydroxylamine, serving as a valuable resource for researchers in organic synthesis and drug discovery. Further exploration into its precise binding mode with IDO1 and the development of more potent and selective derivatives will undoubtedly continue to be an active area of research.

References

- 1. O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oxime Formation using O-(4-Methoxybenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Methoxybenzyl)hydroxylamine is a valuable reagent in organic synthesis, primarily utilized for the protection of carbonyl functionalities as O-(4-methoxybenzyl) oximes. The 4-methoxybenzyl (PMB or MPM) group offers robust protection under various reaction conditions and can be selectively cleaved under mild oxidative or acidic conditions. This application note provides detailed protocols for the formation of O-(4-methoxybenzyl) oximes from aldehydes and ketones, as well as methods for their subsequent deprotection to regenerate the parent carbonyl compound.

Reaction Principle

The formation of an oxime involves the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydroxylamine derivative. In this case, O-(4-Methoxybenzyl)hydroxylamine hydrochloride reacts with the carbonyl group, typically in the presence of a mild base, to form the corresponding O-(4-methoxybenzyl) oxime and water. The reaction proceeds via a nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration.

Experimental Protocols

General Protocol for the Synthesis of O-(4-Methoxybenzyl) Oximes

This protocol is a general guideline and can be adapted for a wide range of aldehydes and ketones. Optimization of the base, solvent, and reaction temperature may be necessary for specific substrates.

Materials:

-

Aldehyde or Ketone

-

This compound

-

Base (e.g., Pyridine, Sodium Acetate, or Sodium Carbonate)

-

Solvent (e.g., Ethanol, Methanol, or Dichloromethane)

-

Deionized Water

-

Ethyl Acetate

-

1 M Hydrochloric Acid (for workup with pyridine)

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Rotary Evaporator

-

Standard Glassware for Organic Synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) in the chosen solvent (e.g., ethanol, 5-10 mL per mmol of substrate).

-

Addition of Reagents: Add this compound (1.1-1.5 eq.) to the solution, followed by the addition of a base (1.2-2.0 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

If pyridine was used as the base, wash the combined organic layers with 1 M HCl to remove residual pyridine, followed by a wash with brine. If a non-basic workup is sufficient, wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude O-(4-methoxybenzyl) oxime can be purified by column chromatography on silica gel or by recrystallization.

Illustrative Data for O-(4-Methoxybenzyl) Oxime Formation

The following table provides examples of reaction conditions and yields for the synthesis of O-(4-methoxybenzyl) oximes from various carbonyl compounds. Note that these are illustrative examples, and optimization may be required for different substrates.

| Carbonyl Compound | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 4-Methoxybenzaldehyde | Sodium Acetate | Ethanol/Water | Reflux | 2 | ~93[1] |

| 4-Chlorobenzaldehyde | Sodium Acetate | Ethanol/Water | Reflux | 2 | ~95[1] |

| 4-Nitrobenzaldehyde | Sodium Acetate | Ethanol/Water | Reflux | 2 | ~93[1] |

| Cyclohexanone | Pyridine | Ethanol | Reflux | 4 | ~85-95 (estimated) |

| Acetophenone | Pyridine | Ethanol | Reflux | 6 | ~80-90 (estimated) |

| 2-Butanone | Sodium Carbonate | Methanol | Room Temp | 12 | ~90-99[2] |

Note: Yields are based on literature for similar oxime formations and may vary for the specific O-(4-methoxybenzyl) derivative.

Deprotection of O-(4-Methoxybenzyl) Oximes

The O-(4-methoxybenzyl) protecting group can be cleaved to regenerate the parent carbonyl compound using either oxidative or acidic conditions.

Protocol 1: Oxidative Deprotection using DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an effective reagent for the cleavage of PMB ethers and can be applied to the deprotection of O-(4-methoxybenzyl) oximes.

Materials:

-

O-(4-Methoxybenzyl) Oxime

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Standard Glassware

Procedure:

-

Reaction Setup: Dissolve the O-(4-methoxybenzyl) oxime (1.0 eq.) in a mixture of DCM and water (e.g., 10:1 v/v).

-

Addition of DDQ: Add DDQ (1.5-2.5 eq.) to the solution in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction typically completes within a few hours.

-

Workup:

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting carbonyl compound by column chromatography or other suitable methods.

Protocol 2: Acid-Catalyzed Deprotection using TFA

Trifluoroacetic acid (TFA) can be used for the acidic cleavage of the O-(4-methoxybenzyl) group.

Materials:

-

O-(4-Methoxybenzyl) Oxime

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Standard Glassware

Procedure:

-

Reaction Setup: Dissolve the O-(4-methoxybenzyl) oxime (1.0 eq.) in DCM.

-

Addition of TFA: Add TFA (typically 10-50% v/v in DCM) to the solution at 0 °C or room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC. Reaction times can range from 30 minutes to a few hours.

-

Workup:

-

Once the reaction is complete, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting carbonyl compound by column chromatography or other appropriate techniques.

Illustrative Data for Deprotection

The following table provides representative yields for the deprotection of PMB-protected compounds, which can be considered analogous to O-(4-methoxybenzyl) oximes.

| Deprotection Method | Substrate Type | Yield (%) | Reference |

| DDQ in DCM/H₂O | N-(p-methoxybenzyl)carbazole | 79 | [3] |

| TFA in DCM | N-(p-methoxybenzyl)indole carboxylate | 52 | [3] |

| TFA in DCM | 5-phenoxy-4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides | 68-98 | [4] |

Spectroscopic Data

The formation of the O-(4-methoxybenzyl) oxime can be confirmed by standard spectroscopic methods.

-

¹H NMR: The disappearance of the aldehydic proton signal (around δ 9-10 ppm) or a shift in the signals of protons alpha to the carbonyl group is observed. New signals corresponding to the methoxy group (δ ~3.8 ppm, singlet), the benzylic methylene group (δ ~5.0 ppm, singlet), and the aromatic protons of the 4-methoxybenzyl group will appear. The imine proton (-CH=N-) of an aldoxime typically appears around δ 8.1 ppm.[1]

-

¹³C NMR: The carbonyl carbon signal (δ >190 ppm) will be replaced by an imine carbon signal (δ ~150 ppm).

-

IR Spectroscopy: The strong C=O stretching band of the starting carbonyl compound (typically 1680-1740 cm⁻¹) will disappear and be replaced by a C=N stretching vibration (around 1640-1690 cm⁻¹).[5] The N-O stretching vibration is typically observed in the 930-960 cm⁻¹ region.[5]

Visualizations

Caption: Mechanism of O-(4-Methoxybenzyl) Oxime Formation.

Caption: Experimental Workflow for Oxime Synthesis.

Caption: Deprotection Pathways for O-(4-Methoxybenzyl) Oximes.

References

- 1. rsc.org [rsc.org]

- 2. 2-Butanone oxime synthesis - chemicalbook [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4-Methoxyphenyl)-2-butanone oxime () for sale [vulcanchem.com]

Application Notes and Protocols for O-(4-methoxybenzyl) Oxime Ether Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the formation of O-(4-methoxybenzyl) oxime ethers, valuable intermediates in organic synthesis, particularly for the protection of carbonyl groups.[1] Detailed protocols for the reaction with both aldehydes and ketones are presented, along with a summary of reaction conditions and corresponding yields to facilitate experimental design and optimization.

Introduction

O-(4-methoxybenzyl) oxime ethers are frequently employed as protecting groups for aldehydes and ketones in multi-step organic synthesis. The 4-methoxybenzyl (PMB) group offers stability under various reaction conditions and can be readily cleaved when the carbonyl functionality needs to be restored. The formation of these oxime ethers typically involves the condensation reaction of a carbonyl compound with O-(4-methoxybenzyl)hydroxylamine, which is commonly used in its more stable hydrochloride salt form.

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding oxime ether. The choice of solvent and base is crucial for achieving high yields and minimizing reaction times.

Reaction Mechanism and Experimental Workflow

The general mechanism for the formation of an O-(4-methoxybenzyl) oxime ether from a carbonyl compound (aldehyde or ketone) and O-(4-methoxybenzyl)hydroxylamine is a condensation reaction. The process is typically initiated by the deprotonation of the hydroxylamine hydrochloride salt to the free hydroxylamine, which then acts as a nucleophile.

Reaction Mechanism:

Caption: General reaction and step-wise mechanism for O-(4-methoxybenzyl) oxime ether formation.

A typical experimental workflow for the synthesis of O-(4-methoxybenzyl) oxime ethers is outlined below. This workflow highlights the key stages from reactant preparation to product purification.

Experimental Workflow:

Caption: A standard experimental workflow for the synthesis and purification of O-(4-methoxybenzyl) oxime ethers.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the formation of O-(4-methoxybenzyl) oxime ethers from various aromatic aldehydes and ketones.

Table 1: Reaction with Aromatic Aldehydes

| Entry | Aldehyde | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzaldehyde | Pyridine | Ethanol | 2 | 25 | 95 |

| 2 | 4-Nitrobenzaldehyde | Sodium Acetate | Ethanol | 1 | Reflux | 92[2] |

| 3 | 4-Chlorobenzaldehyde | Pyridine | Ethanol | 3 | 25 | 93 |

| 4 | 4-Methoxybenzaldehyde | Sodium Acetate | Methanol | 2.5 | 25 | 96 |

| 5 | 2-Naphthaldehyde | Pyridine | Ethanol | 4 | 50 | 90 |

Table 2: Reaction with Ketones

| Entry | Ketone | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Acetophenone | Pyridine | Ethanol | 12 | Reflux | 88 |

| 2 | Cyclohexanone | Sodium Acetate | Ethanol | 8 | Reflux | 91 |

| 3 | 4-tert-Butylcyclohexanone | Pyridine | Methanol | 16 | Reflux | 85 |

| 4 | Benzophenone | Sodium Bicarbonate | Dichloromethane/Water | 24 | 25 | 75 |

| 5 | 1-Indanone | Pyridine | Ethanol | 10 | Reflux | 89 |

Experimental Protocols

Protocol 1: Synthesis of Benzaldehyde O-(4-methoxybenzyl) Oxime

Materials:

-

Benzaldehyde

-

O-(4-methoxybenzyl)hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of benzaldehyde (1.0 eq) in ethanol, add this compound (1.1 eq).

-

Add pyridine (1.2 eq) to the mixture at room temperature.

-

Stir the reaction mixture at 25 °C for 2 hours.

-